(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BRD-K55548998, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mechanism Of Action
The exact mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8 is not yet fully understood. However, studies have shown that it may act as an inhibitor of certain enzymes and proteins that are involved in inflammation and cancer progression. It may also have an effect on the signaling pathways that are involved in the development of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8 may have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It may also have neuroprotective effects by reducing the accumulation of toxic proteins in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8 in lab experiments is that it has shown potential for use in various fields of research. However, one limitation is that its exact mechanism of action is not yet fully understood, which may make it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential use in treating other diseases such as cancer and inflammation.
In conclusion, (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, it holds promise for use in various fields of research.
Synthesis Methods
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8 involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2-chlorobenzonitrile and propargylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide8 has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-23-16-7-6-11(9-13(16)18)8-12(10-20)17(22)21-15-5-3-2-4-14(15)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLKMJFNXEUAA-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
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